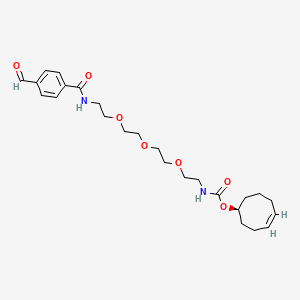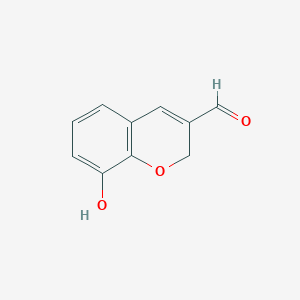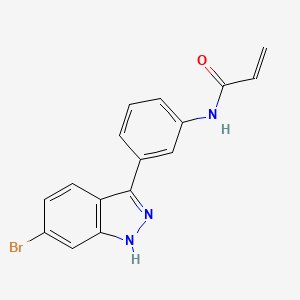
Thp-peg4-C1-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thp-peg4-C1-OH: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its tetrahydropyranyl (THP) protecting group and a terminal hydroxyl group. It is primarily utilized in the field of medicinal chemistry for the targeted degradation of proteins through the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg4-C1-OH typically involves the protection of a polyethylene glycol chain with a tetrahydropyranyl groupThe reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Thp-peg4-C1-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the functional group introduced.
Wissenschaftliche Forschungsanwendungen
Thp-peg4-C1-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
Thp-peg4-C1-OH functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .
Vergleich Mit ähnlichen Verbindungen
Thp-peg4-OH: Another polyethylene glycol-based linker with similar properties but without the terminal hydroxyl group.
Thp-peg4-NH2: A variant with an amine group instead of a hydroxyl group.
Thp-peg4-COOH: A compound with a carboxyl group at the terminal end
Uniqueness: Thp-peg4-C1-OH is unique due to its specific combination of the tetrahydropyranyl protecting group and the terminal hydroxyl group, which provides versatility in chemical modifications and applications in PROTAC synthesis .
Eigenschaften
Molekularformel |
C14H28O6 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C14H28O6/c15-5-3-6-16-8-9-17-10-11-18-12-13-20-14-4-1-2-7-19-14/h14-15H,1-13H2 |
InChI-Schlüssel |
RYXRDIFLSSBEJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOCCOCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)



![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)



